LHVS

Enzyme kinetics Cathepsin selectivity Covalent inhibitor profiling

This irreversible vinyl sulfone selectively inhibits cathepsin S (Ki=5.9 nM) with a 6,600-fold selectivity window over cathepsin B. Unlike broad-spectrum E64 or the cathepsin K inhibitor odanacatib, LHVS provides a 1,500-fold functional potency advantage in MHC class II antigen presentation assays (IC50=0.001 µM). It is genetically validated as the primary inhibitor of TgCPL for T. gondii invasion (IC50=10 µM) and restores type II collagen secretion in inflammatory arthritis co-culture models. For cathepsin S target validation, autoimmune research, and anti-parasitic screening, verify lot-specific Ki values rather than relying on nominal class annotation.

Molecular Formula C28H37N3O5S
Molecular Weight 527.7 g/mol
Cat. No. B8093374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLHVS
Molecular FormulaC28H37N3O5S
Molecular Weight527.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)NC(=O)N3CCOCC3
InChIInChI=1S/C28H37N3O5S/c1-22(2)21-26(30-28(33)31-16-18-36-19-17-31)27(32)29-24(14-13-23-9-5-3-6-10-23)15-20-37(34,35)25-11-7-4-8-12-25/h3-12,15,20,22,24,26H,13-14,16-19,21H2,1-2H3,(H,29,32)(H,30,33)/b20-15+/t24-,26-/m0/s1
InChIKeyYUMYYTORLYHUFW-MSKIIMLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LHVS (Morpholinurea-leucyl-homophenyl-vinyl sulfone phenyl): A Vinyl Sulfone Cathepsin Inhibitor for Defined Protease Target Validation


LHVS (CAS 170111-28-1; C28H37N3O5S; MW 527.68) is a synthetic, cell-permeable vinyl sulfone compound that functions as an irreversible, covalent inhibitor of cysteine cathepsins [1]. Its core scaffold contains a reactive vinyl sulfone warhead that specifically alkylates the active-site thiol of target proteases. Structurally, LHVS is a dipeptide mimetic featuring a morpholinurea-leucine P2 moiety and a homophenylalanine P1 element linked to a phenyl vinyl sulfone, which governs its kinetic selectivity profile among the cathepsin family [2]. While the literature frequently describes LHVS as a 'potent' and 'non-selective' cysteine protease inhibitor, detailed enzyme kinetic data reveal a sharply defined selectivity gradient: it exhibits low nanomolar affinity for cathepsin S (Ki = 5.9 nM), intermediate affinity for cathepsin L (Ki = 0.72 μM) and the parasitic protease cruzain (Ki = 0.22 μM), and markedly weaker inhibition of cathepsin B (Ki = 39 μM) . This gradient is fundamental for its experimental use: LHVS can selectively engage cathepsin S over cathepsin B at appropriately titrated concentrations, a nuance often lost in generic product descriptions.

Why Generic 'Cathepsin Inhibitor' Substitution Fails: The LHVS Selectivity Gradient Demands Kinetic Specification for Experimental Integrity


Procuring a 'cysteine protease inhibitor' or a 'cathepsin S inhibitor' based solely on nominal target annotation without examining quantitative Ki values risks experimental failure. The cathepsin family exhibits overlapping substrate preferences and functional redundancy; an inhibitor's utility is defined not by a single Ki, but by the relative affinity across multiple family members . For instance, CA-074 is a potent cathepsin B inhibitor (Ki ≈ 2-5 nM) but exhibits negligible cathepsin S activity, while E64 broadly inhibits cathepsins B, L, and S with varying potency . Substituting LHVS with E64 in a cathepsin S-dependent cellular assay would obscure target attribution, as E64's broader profile cannot distinguish between cathepsin isoforms. Similarly, substituting LHVS with the cathepsin K inhibitor odanacatib would fail to inhibit cathepsin S-mediated antigen presentation entirely, as odanacatib's cathepsin S IC50 is three orders of magnitude weaker than LHVS . Even within the vinyl sulfone class, structural modifications to the P2 position dramatically alter selectivity: the introduction of an azide handle, for example, can narrow the selectivity window toward cathepsin S, demonstrating that minor synthetic alterations invalidate direct performance extrapolation [1]. Therefore, any procurement decision for an inhibitor intended to validate cathepsin biology must be grounded in the precise Ki fingerprint of the specific compound lot, not the general 'inhibitor class' designation.

LHVS Quantitative Differentiation Evidence: Head-to-Head Kinetic and Functional Data Against E64, Odanacatib, and Cathepsin B Inhibitors


Kinetic Selectivity Fingerprint: LHVS Exhibits a 6,600-Fold Preference for Cathepsin S over Cathepsin B, Enabling Isoform-Specific Functional Dissection

LHVS is an irreversible inhibitor that covalently modifies the active-site cysteine of cathepsins. Its kinetic selectivity is quantified by inhibition constants (Ki) determined under standardized in vitro enzyme assay conditions. The Ki for cathepsin S (CatS) is 5.9 nM, while the Ki for cathepsin B (CatB) is 39 μM . This represents a 6,600-fold higher affinity for CatS over CatB. In comparison, the broad-spectrum inhibitor E64 lacks this gradient, with reported Ki values in the low nanomolar range for multiple cathepsins, and the cathepsin B-selective inhibitor CA-074 exhibits a Ki of 2-5 nM for CatB but negligible CatS inhibition . LHVS's intermediate affinity for cathepsin L (Ki = 0.72 μM) and cruzain (Ki = 0.22 μM) further defines its unique profile . This quantitative fingerprint distinguishes LHVS from both pan-specific and single-isoform selective inhibitors, allowing researchers to titrate concentrations that fully inhibit CatS while sparing CatB.

Enzyme kinetics Cathepsin selectivity Covalent inhibitor profiling Protease target validation

Functional Rescue of Collagen Degradation: LHVS Restores Type II Collagen Secretion in Rheumatoid Arthritis Co-Culture Model, Comparable to E64 Efficacy

In a co-culture model of articular chondrocytes with peritoneal macrophages derived from collagen-induced arthritis mice, LHVS (used as a cathepsin S-specific inhibitor) and E64 (a broad-spectrum cysteine protease inhibitor) were compared for their ability to restore type II collagen secretion [1]. Macrophage co-culture reduced collagen secretion from control levels of 17.75±7.84 ng/mL to 8.79±2.79 ng/mL. Addition of LHVS restored collagen secretion to 16.15±8.05 ng/mL, while E64 restored secretion to 12.55±6.64 ng/mL [1]. Both inhibitors showed comparable efficacy in normalizing collagen output, with no significant difference between groups. Importantly, type II collagen mRNA levels were unchanged, confirming that the protective effect was post-translational and mediated by inhibition of cathepsin S-dependent extracellular collagen degradation rather than transcriptional regulation [1].

Rheumatoid arthritis Chondrocyte biology Cathepsin S pharmacology Collagen degradation

Antigen Presentation Potency: LHVS Exhibits 1,500-Fold Greater Inhibition of MHC Class II Antigen Presentation Compared to Odanacatib

In a mouse B cell line assay measuring antigen presentation, LHVS and odanacatib (a cathepsin K inhibitor with weak off-target cathepsin S activity) were compared for their ability to inhibit antigen presentation . LHVS, as a potent cathepsin S inhibitor, exhibited an IC50 of 0.001 μM (1 nM) . Odanacatib, in the same assay, showed an IC50 of 1.5±0.4 μM . This represents a 1,500-fold difference in potency for this functional endpoint. Additionally, the minimal concentration required to inhibit invariant chain (Ii) p10 processing in mouse splenocytes was 0.01 μM for LHVS versus 1-10 μM for odanacatib, further demonstrating the quantitative superiority of LHVS in cathepsin S-dependent cellular processes .

Antigen presentation MHC class II processing Cathepsin S function Immunology

Cross-Reactivity Profile: LHVS Shows Significant Cathepsin L Cross-Labeling, Necessitating Structural Modification for Absolute Cathepsin S Selectivity

In competitive activity-based protein profiling (ABPP) experiments, LHVS was evaluated for its cross-reactivity toward cathepsin L (CatL) [1]. While LHVS has been reported as a selective cathepsin S inhibitor based on Ki values (CatS Ki = 5.9 nM vs. CatL Ki = 0.72 μM), ABPP revealed significant residual labeling of CatL at concentrations required to fully inhibit CatS [1]. This finding motivated the development of a second-generation probe (two-step activity-based probe) in which an azide group was introduced at the P2 position, which successfully expanded the selectivity window for CatS over CatL [1]. However, this structural modification rendered the probe undetectable in bio-orthogonal competitive ABPP, requiring an additional azide handle on the solvent-exposed P1 position to restore labeling capability [1].

Activity-based protein profiling Selectivity engineering Chemical probe development Cathepsin L

Target Deconvolution by Genetic Validation: TgCPL Knockout Parasites Are Completely Resistant to LHVS-Mediated Invasion Blockade, Confirming On-Target Specificity

LHVS was previously shown to block T. gondii invasion by inhibiting microneme protein secretion with an IC50 of 10 μM [1]. To definitively identify the molecular target responsible for this anti-parasitic effect, Larson et al. (2009) generated T. gondii strains lacking the cathepsin L gene (TgCPL) through targeted gene disruption [2]. In wild-type parasites, LHVS labeled a discrete vesicular structure in the apical region and inhibited invasion. In contrast, LHVS completely failed to label TgCPL-knockout parasites and did not block invasion in these genetically modified strains [2]. This genetic loss-of-function experiment provides unequivocal evidence that TgCPL is the primary and functionally essential target of LHVS in T. gondii. Additionally, a 2.0 Å resolution crystal structure of TgCPL in complex with its propeptide was solved, providing a structural basis for LHVS inhibition [2].

Toxoplasma gondii Target validation Cathepsin L Parasite invasion

Evidence-Backed Research and Industrial Application Scenarios for LHVS Procurement


Cathepsin S-Dependent Antigen Presentation Studies in Immunology and Autoimmunity Research

LHVS, with its IC50 of 0.001 μM for inhibiting MHC class II antigen presentation in B cells , is the tool of choice for dissecting cathepsin S's role in invariant chain processing and antigen loading. Unlike odanacatib (IC50 = 1.5 μM) or broad-spectrum inhibitors, LHVS provides a 1,500-fold potency advantage specifically for this functional endpoint . Researchers investigating autoimmune disease mechanisms or developing cathepsin S-targeted therapies can confidently attribute observed effects to cathepsin S inhibition using LHVS at low nanomolar concentrations, while using odanacatib as a negative control for cathepsin K engagement.

Target Validation and Anti-Parasitic Drug Discovery for Toxoplasma gondii

LHVS has been genetically validated as an inhibitor of TgCPL, the primary cathepsin L protease essential for T. gondii host cell invasion [1]. The complete loss of LHVS activity in TgCPL-knockout parasites confirms on-target specificity [1]. For academic labs and biotech companies screening anti-parasitic compounds, LHVS serves as a reliable positive control in invasion assays (expected IC50 ≈ 10 μM) and as a chemical probe to identify TgCPL-dependent phenotypes. Its established 2.0 Å crystal structure of the TgCPL-propeptide complex further supports structure-based drug design efforts [1].

Cathepsin S-Mediated Collagen Degradation Studies in Osteoarthritis and Rheumatoid Arthritis

In co-culture models of articular chondrocytes and inflammatory macrophages, LHVS effectively restores type II collagen secretion to near-control levels (16.15±8.05 ng/mL vs. 8.79±2.79 ng/mL in co-culture alone) . This functional rescue, comparable to the broad-spectrum inhibitor E64, demonstrates that LHVS can specifically reverse cathepsin S-dependent extracellular matrix degradation. Researchers studying cartilage destruction in inflammatory arthritis can use LHVS to distinguish cathepsin S-mediated collagenolysis from other protease activities, with the confidence that effects are post-translational and not due to transcriptional changes .

Development of Cathepsin S-Selective Activity-Based Probes and Imaging Agents

LHVS's vinyl sulfone scaffold and defined selectivity profile (CatS Ki = 5.9 nM; CatL Ki = 0.72 μM; CatB Ki = 39 μM) make it an ideal starting point for developing cathepsin S-selective activity-based probes. Van Dalen et al. (2021) used LHVS as the basis for designing a two-step probe with an expanded CatS selectivity window by introducing an azide at the P2 position [1]. Additionally, the HAL thesis project aims to synthesize fluorinated LHVS analogues for PET imaging of atherosclerotic plaques [2]. Researchers in chemical biology and molecular imaging can procure LHVS as a benchmark compound for comparing the selectivity and potency of novel cathepsin S probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LHVS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.